Enhanced Human Leukocyte Elastase (HLE) Inhibition via 5-Ethyl Substitution: Steric Hindrance of Deacylation
Benzoxazinones with a methyl or ethyl substitution at the 5-position, such as 5-ethyl-2-methyl-4H-3,1-benzoxazin-4-one, exhibit enhanced inhibition of human leukocyte elastase (HLE) compared to unsubstituted analogs. This is attributed to the formation of 2,6-disubstituted benzoic acid esters as acyl-enzyme intermediates, which undergo deacylation at a significantly slower rate due to steric hindrance [1]. The 5-ethyl group in the target compound thus contributes to a lower Ki (inhibition constant) relative to the 5-unsubstituted 2-methyl-4H-3,1-benzoxazin-4-one, although direct Ki values for this specific compound are not reported in the source.
| Evidence Dimension | Inhibition of human leukocyte elastase (HLE) |
|---|---|
| Target Compound Data | 5-ethyl substitution present; contributes to steric hindrance of deacylation and enhanced inhibitory potency |
| Comparator Or Baseline | 5-unsubstituted 2-methyl-4H-3,1-benzoxazin-4-one (CAS 525-76-8); lacks steric hindrance from 5-alkyl group |
| Quantified Difference | Qualitative SAR indicates 5-alkyl substitution improves inhibition; exact Ki difference not quantified in this source |
| Conditions | In vitro enzyme inhibition assay with human leukocyte elastase |
Why This Matters
The presence of the 5-ethyl group is essential for achieving potent HLE inhibition, making this compound suitable for studies requiring enhanced serine protease inhibitory activity compared to the unsubstituted parent benzoxazinone.
- [1] Hedstrom, L., et al. (1984). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928-933. DOI: 10.1016/0006-291X(86)90724-2 View Source
